

Cell-Based Assays for Determining the Potency of DCC-3014 (Vimsetinib)

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Compound of Interest

Compound Name: MT-3014

Cat. No.: B8626723

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Introduction

DCC-3014, also known as vimsetinib, is a potent and highly selective second-generation switch-control inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase.^{[1][2][3]} CSF1R and its ligands, CSF-1 and IL-34, play a crucial role in the survival, proliferation, differentiation, and function of monocytes, macrophages, and osteoclasts.^{[4][5][6]} Dysregulation of the CSF1R signaling pathway is implicated in various diseases, including cancer, inflammatory disorders, and tenosynovial giant cell tumor (TGCT).^{[2][4][7]} DCC-3014 has been specifically designed to potently and selectively inhibit CSF1R by locking the kinase in an inactive conformation, showing over 100-fold selectivity against closely related kinases such as KIT, PDGFR α/β , and FLT3.^{[1][2]}

These application notes provide detailed protocols for a suite of cell-based assays to determine the potency and cellular activity of DCC-3014. The described assays are essential for researchers, scientists, and drug development professionals working on the characterization of DCC-3014 and other CSF1R inhibitors.

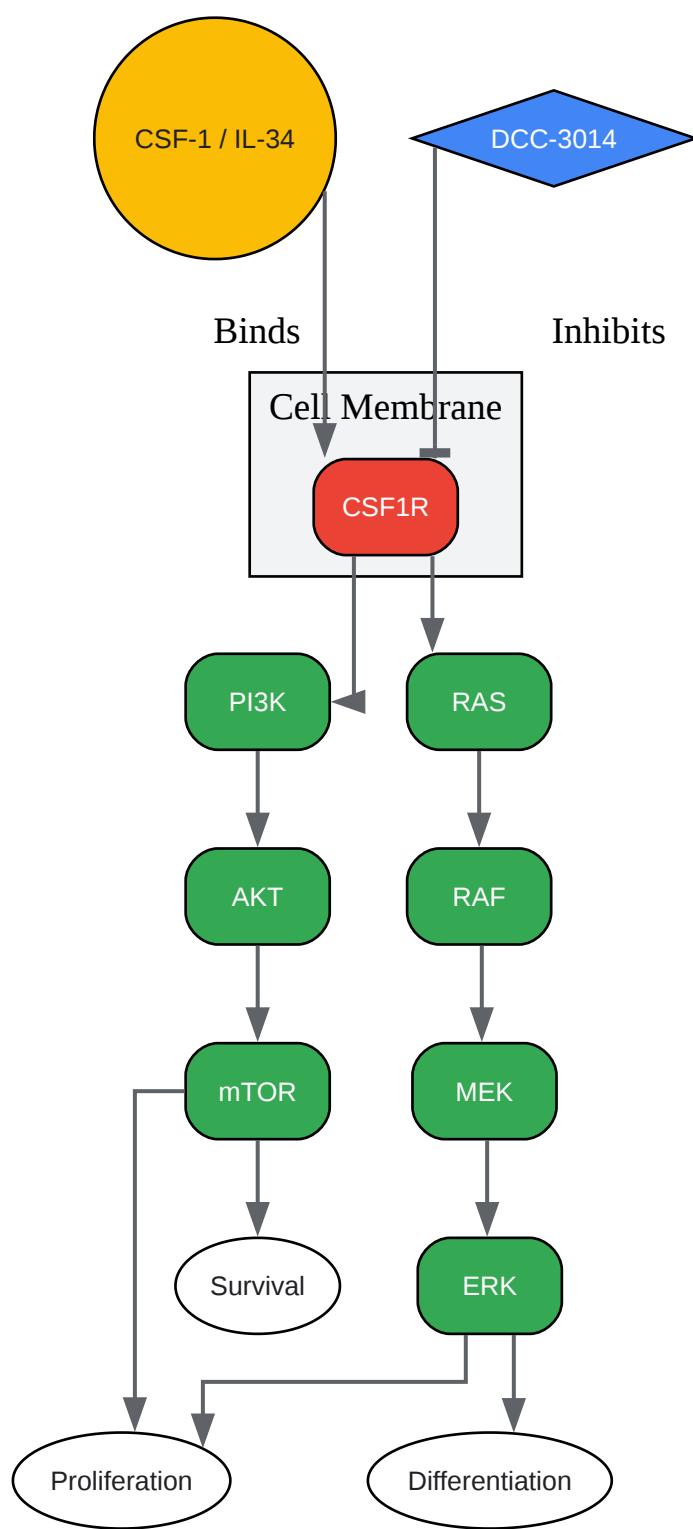
Data Presentation

The following table summarizes the reported in vitro potency of DCC-3014 in various cell-based assays.

Assay Type	Cell Line/System	Readout	IC50 (nM)	Reference
CSF1R Inhibition	THP-1 monocytes	CSF1R Phosphorylation	11	[1]
Cell Proliferation	M-NFS-60 cells	Cell Viability	4	[1]
Osteoclast Differentiation	Human osteoclast precursors	TRAP Activity	9	[1]
CSF1R Inhibition	Human whole blood	Monocyte CSF1R Phosphorylation	260	[1]
Kinase Activity	Biochemical Assay (4 mM ATP)	CSF1R Inhibition	3	[8]

Signaling Pathway

The binding of CSF-1 or IL-34 to CSF1R induces receptor dimerization and autophosphorylation of specific tyrosine residues within the cytoplasmic domain. This activation triggers downstream signaling cascades, including the PI3K/AKT/mTOR and MAPK/ERK pathways, which are critical for cell survival, proliferation, and differentiation.[5][9]



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Caption: CSF1R signaling pathway and the inhibitory action of DCC-3014.

Experimental Protocols

CSF1R Phosphorylation Assay in THP-1 Cells

This assay directly measures the ability of DCC-3014 to inhibit the ligand-induced autophosphorylation of CSF1R in a human monocytic leukemia cell line, THP-1, which endogenously expresses CSF1R.

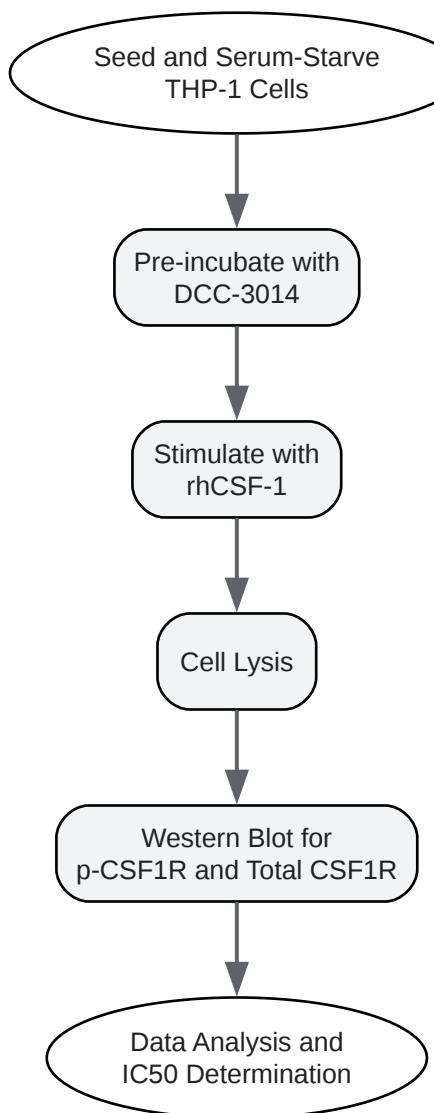
Materials:

- THP-1 cells (ATCC TIB-202)
- RPMI-1640 medium with 10% FBS, 2 mM L-glutamine, 10 mM HEPES, 1 mM Sodium Pyruvate, 4.5 g/L Glucose, 1.5 g/L Sodium Bicarbonate, and 0.05 mM 2-mercaptoethanol
- Recombinant human CSF-1 (rhCSF-1)
- DCC-3014
- Phosphate-buffered saline (PBS)
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Anti-phospho-CSF1R (Tyr723) antibody
- Anti-total-CSF1R antibody
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- 96-well cell culture plates
- Western blot equipment

Protocol:

- Cell Culture: Culture THP-1 cells in complete RPMI-1640 medium at 37°C in a humidified 5% CO₂ incubator.

- Serum Starvation: Seed THP-1 cells in a 96-well plate at a density of 1×10^6 cells/well and serum-starve overnight in a medium containing 0.5% FBS.
- Compound Treatment: Prepare serial dilutions of DCC-3014 in serum-free medium. Pre-incubate the cells with varying concentrations of DCC-3014 for 2 hours at 37°C.
- Ligand Stimulation: Stimulate the cells with rhCSF-1 (e.g., 100 ng/mL) for 10 minutes at 37°C.
- Cell Lysis: Aspirate the medium and lyse the cells with 100 μ L of ice-cold lysis buffer per well.
- Western Blotting:
 - Determine the protein concentration of each lysate.
 - Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
 - Block the membrane with 5% BSA in TBST for 1 hour.
 - Incubate the membrane with the primary anti-phospho-CSF1R antibody overnight at 4°C.
 - Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Detect the signal using a chemiluminescent substrate.
 - Strip the membrane and re-probe with an anti-total-CSF1R antibody as a loading control.
- Data Analysis: Quantify the band intensities and calculate the percentage of inhibition of CSF1R phosphorylation for each DCC-3014 concentration relative to the vehicle-treated control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.



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Caption: Workflow for the CSF1R phosphorylation assay.

Cell Proliferation Assay using M-NFS-60 Cells

This assay assesses the ability of DCC-3014 to inhibit the proliferation of the M-NFS-60 murine myelogenous leukemia cell line, which is dependent on CSF-1 for growth and survival.

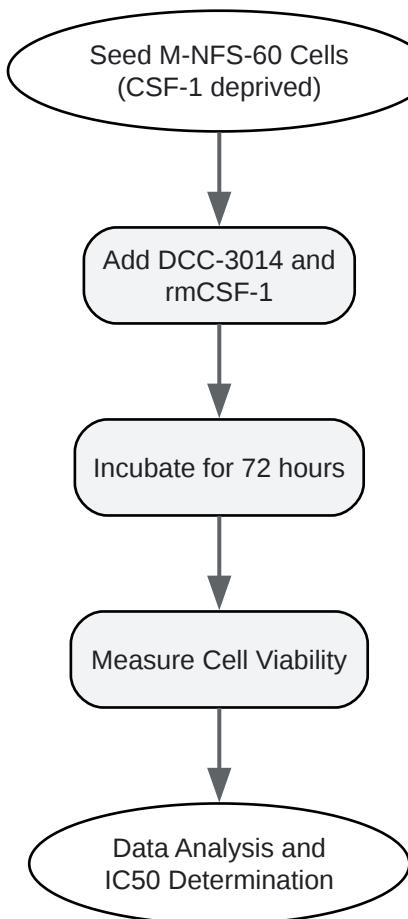
Materials:

- M-NFS-60 cells

- RPMI-1640 medium with 10% FBS, 2 mM L-glutamine, and 10 ng/mL recombinant murine CSF-1 (rmCSF-1)
- DCC-3014
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
- White, clear-bottom 96-well cell culture plates
- Luminometer

Protocol:

- Cell Culture: Maintain M-NFS-60 cells in complete RPMI-1640 medium supplemented with rmCSF-1.
- Cell Seeding: Wash the cells to remove CSF-1 and resuspend in a medium without CSF-1. Seed the cells in a 96-well plate at a density of 5,000 cells/well.
- Compound Addition: Add serial dilutions of DCC-3014 to the wells. Include a vehicle control (DMSO) and a positive control (no CSF-1).
- Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
- Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the luminescence using a plate reader.
- Data Analysis: Calculate the percentage of proliferation inhibition for each DCC-3014 concentration relative to the vehicle-treated control. Determine the IC50 value by fitting the data to a dose-response curve.



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Caption: Workflow for the M-NFS-60 cell proliferation assay.

Osteoclast Differentiation Assay

This assay measures the effect of DCC-3014 on the differentiation of human osteoclast precursors into mature osteoclasts, a process dependent on CSF1R signaling.

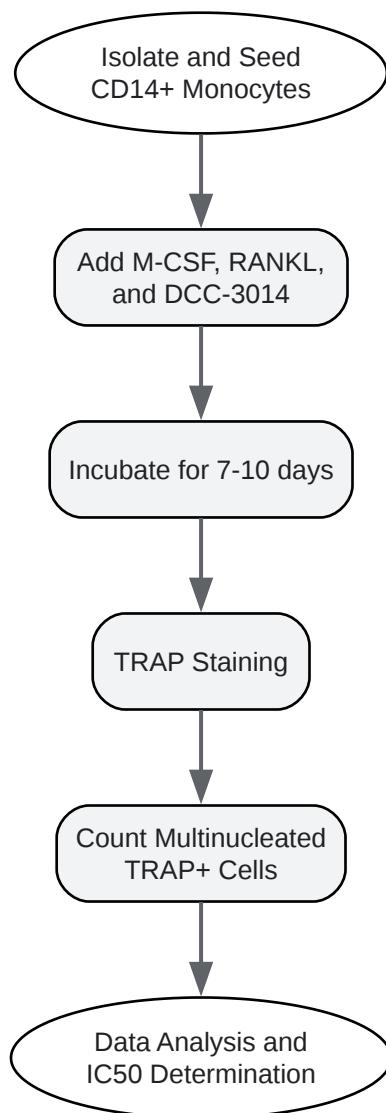
Materials:

- Human CD14+ monocytes (osteoclast precursors)
- α-MEM medium with 10% FBS
- Recombinant human M-CSF (rhM-CSF)
- Recombinant human RANKL (rhRANKL)

- DCC-3014
- Tartrate-resistant acid phosphatase (TRAP) staining kit
- 96-well cell culture plates
- Microscope

Protocol:

- Cell Culture: Isolate CD14+ monocytes from human peripheral blood mononuclear cells (PBMCs).
- Differentiation Induction: Seed the CD14+ monocytes in a 96-well plate at a density of 1×10^5 cells/well in α -MEM containing rhM-CSF (e.g., 25 ng/mL) and rhRANKL (e.g., 50 ng/mL).
- Compound Treatment: Add serial dilutions of DCC-3014 to the culture medium.
- Incubation: Incubate the cells for 7-10 days, replacing the medium with fresh medium containing the respective treatments every 3 days.
- TRAP Staining: After the incubation period, fix the cells and stain for TRAP activity according to the manufacturer's protocol. Mature osteoclasts are large, multinucleated, and TRAP-positive.
- Quantification: Count the number of TRAP-positive multinucleated cells (≥ 3 nuclei) in each well using a microscope.
- Data Analysis: Calculate the percentage of inhibition of osteoclast differentiation for each DCC-3014 concentration. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.[\[10\]](#)



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Caption: Workflow for the osteoclast differentiation assay.

Conclusion

The cell-based assays described in these application notes provide a robust framework for characterizing the potency and mechanism of action of DCC-3014. These protocols can be adapted for the evaluation of other CSF1R inhibitors and are fundamental for preclinical drug development and translational research in the fields of oncology and immunology. The combination of direct target engagement assays, proliferation assays, and functional differentiation assays offers a comprehensive understanding of the cellular effects of DCC-3014.

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